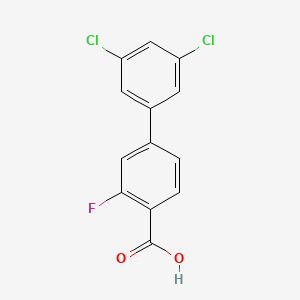

4-(3,5-二氯苯基)-2-氟苯甲酸

货号 B1393783

CAS 编号:

1261913-97-6

分子量: 285.09 g/mol

InChI 键: CIUZWPYCVSZJKR-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid” belongs to the class of organic compounds known as halobenzoic acids. These are benzoic acids carrying one or more halogen atoms on the benzene ring .

Synthesis Analysis

While specific synthesis methods for “4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid” are not available, similar compounds are often synthesized via reactions like Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .科学研究应用

Suzuki–Miyaura Coupling

- Field : Organic Chemistry

- Application : The compound could potentially be used in Suzuki–Miyaura coupling, a popular method for forming carbon-carbon bonds .

- Method : In this process, a boron reagent is used in combination with a palladium catalyst to couple two organic fragments . The specific procedures and parameters would depend on the exact nature of the fragments being coupled.

- Results : The outcome of the Suzuki–Miyaura coupling is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules .

Radiotheranostic Agent for Cancer

- Field : Medical Science

- Application : A compound similar to “4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid”, known as (S)-2-amino-4-(3,5-dichlorophenyl) butanoic acid (ADPB), has been studied for its potential use as a radiotheranostic agent for cancer .

- Method : This involves combining ADPB with various bifunctional chelators, and then analyzing the resulting compounds through molecular docking and ADMET prediction .

- Results : The study found that the compound ADPB-NOTA had the best affinity with the Gibbs free energy (ΔG) of -7.68 kcal/mol with an inhibition constant of 2.36 µM. It also had a good ADME profile and is predicted to be safe for human use .

Selection of Boron Reagents for Suzuki–Miyaura Coupling

- Field : Organic Chemistry

- Application : The compound could potentially be used in the selection of boron reagents for Suzuki–Miyaura coupling .

- Method : This process involves the selection of boron reagents for Suzuki–Miyaura coupling. The specific procedures and parameters would depend on the exact nature of the fragments being coupled .

- Results : The outcome of the Suzuki–Miyaura coupling is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules .

Selection of Boron Reagents for Suzuki–Miyaura Coupling

- Field : Organic Chemistry

- Application : The compound could potentially be used in the selection of boron reagents for Suzuki–Miyaura coupling .

- Method : This process involves the selection of boron reagents for Suzuki–Miyaura coupling. The specific procedures and parameters would depend on the exact nature of the fragments being coupled .

- Results : The outcome of the Suzuki–Miyaura coupling is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules .

属性

IUPAC Name |

4-(3,5-dichlorophenyl)-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2FO2/c14-9-3-8(4-10(15)6-9)7-1-2-11(13(17)18)12(16)5-7/h1-6H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUZWPYCVSZJKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40691279 |

Source

|

| Record name | 3',5'-Dichloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40691279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid | |

CAS RN |

1261913-97-6 |

Source

|

| Record name | 3',5'-Dichloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40691279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

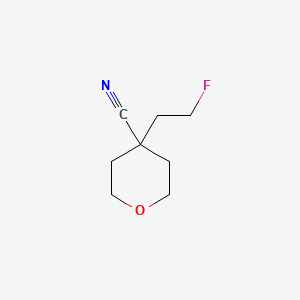

4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile

1255147-18-2

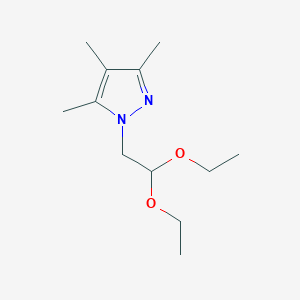

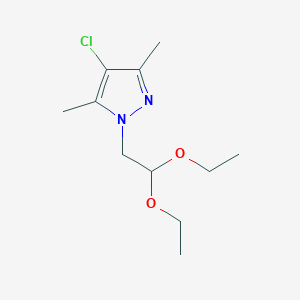

1-(2,2-Diethoxyethyl)-3,4,5-trimethyl-1H-pyrazole

1255147-71-7

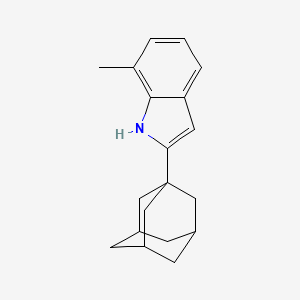

2-(adamantan-1-yl)-7-methyl-1H-indole

906772-93-8

![N,N-Dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide](/img/structure/B1393707.png)

acetic acid](/img/structure/B1393714.png)

![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1393716.png)